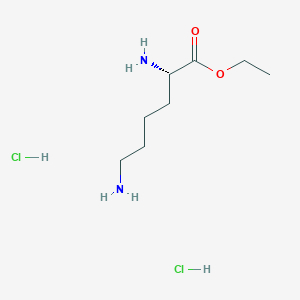
L-Lysine ethyl ester dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine. It is commonly used in peptide synthesis and as a reagent in various biochemical applications. The compound has the molecular formula C8H18N2O2·2HCl and a molecular weight of 247.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Lysine ethyl ester dihydrochloride can be synthesized by esterification of L-lysine with ethanol, followed by reaction with hydrochloric acid to form the dihydrochloride salt. The general reaction involves:
Esterification: L-lysine reacts with ethanol in the presence of an acid catalyst to form L-lysine ethyl ester.
Salt Formation: The ester is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-lysine and ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Hydrolysis: L-lysine and ethanol.
Substitution: Various substituted lysine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
1.1 Drug Delivery Systems
L-Lysine ethyl ester dihydrochloride has been explored as a component in drug delivery systems due to its biocompatibility and biodegradability. Research indicates that polymers derived from lysine can serve as scaffolds for cell growth and drug delivery, demonstrating favorable interactions with biological tissues. For instance, studies have shown that L-Lysine-derived polymers can support the growth of rabbit bone marrow stromal cells, indicating their potential for tissue engineering applications .
1.2 Antiviral Properties
Recent studies have highlighted the antiviral effects of this compound against enveloped viruses such as SARS-CoV-2. In vitro experiments demonstrated that this compound significantly reduced viral entry into cells, suggesting its potential as a therapeutic agent in viral infections . The mechanism appears to involve interference with the viral uncoating process rather than affecting endosomal acidification .
1.3 Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for use as a food preservative. Research has shown that it can inhibit the growth of molds and the synthesis of aflatoxins by Aspergillus parasiticus, thereby enhancing food safety . This property could be particularly beneficial in extending the shelf life of perishable food products.
Material Science Applications
2.1 Biodegradable Polymers
The compound is also utilized in synthesizing biodegradable polymers that can be used in various applications, including packaging and medical devices. This compound can be polymerized with other compounds to create materials that degrade safely in the environment or within biological systems . These materials are advantageous due to their non-toxic degradation products.
2.2 Enzyme Tuning in Polyurethane Hydrolysis
In material science, this compound has been employed as a chain extender in polyurethane formulations. Studies indicate that incorporating this compound can enhance the enzymatic hydrolysis of polyurethanes, potentially improving their recyclability and environmental impact .
Summary of Key Findings
The following table summarizes the key applications of this compound:
Wirkmechanismus
L-Lysine ethyl ester dihydrochloride exerts its effects primarily through its interaction with amino acid receptors and enzymes. It can be hydrolyzed to release L-lysine, which is involved in various metabolic pathways. The compound can also act as a substrate for peptide synthesis, facilitating the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Lysine methyl ester dihydrochloride
- L-Arginine ethyl ester dihydrochloride
- L-Lysine monohydrochloride
Uniqueness
L-Lysine ethyl ester dihydrochloride is unique due to its specific ester group, which makes it particularly useful in peptide synthesis and as a biochemical reagent. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
3844-53-9 |
|---|---|
Molekularformel |
C8H19ClN2O2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
InChI-Schlüssel |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Isomerische SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
Kanonische SMILES |
CCOC(=O)C(CCCCN)N.Cl |
Key on ui other cas no. |
3844-53-9 |
Piktogramme |
Irritant |
Synonyme |
3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















